N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanine
Description
N-(5-Chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanine (CAS: 1008229-95-5) is an alanine derivative featuring a 5-chloro-2-methoxyphenyl group and a methylsulfonyl substituent.
Properties
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO5S/c1-7(11(14)15)13(19(3,16)17)9-6-8(12)4-5-10(9)18-2/h4-7H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRHBYIPMKFRIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=C(C=CC(=C1)Cl)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and methylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Coupling Reaction: The intermediate product is then coupled with alanine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanine is an organosulfur compound with a chloro-substituted methoxyphenyl group and a methylsulfonyl moiety attached to an alanine backbone. It has a molecular formula of C11H14ClNO5S and a molecular weight of approximately 307.75 g/mol. This compound has potential applications in medicinal chemistry, pharmacology, chemical research, and agriculture.
Scientific Research Applications
- Enzyme Inhibition and Metabolic Pathways: this compound can be utilized in studies focusing on enzyme inhibition and metabolic pathways involving amino acids and sulfonamides.
- Interaction Studies: These studies are crucial for understanding how this compound interacts with biological targets. Preliminary studies suggest that it may interact with enzymes involved in folate metabolism, similar to other sulfonamides. Further research is needed to elucidate its binding affinities and mechanisms of action.
- Pharmaceutical development: N-Methyl-DL-alanine can be employed in drug formulation processes, enhancing the solubility and bioavailability of certain medications .
Potential Biological Activities
Due to its sulfonamide structure, this compound exhibits potential biological activities. Sulfonamides are known for their antibacterial properties, acting as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. Compounds with similar structures have also demonstrated anti-inflammatory and analgesic effects, suggesting that this compound may also exhibit these properties.
Related Compounds
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanine involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It may interfere with metabolic pathways or signal transduction pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s uniqueness lies in its substitution pattern:
- 5-Chloro-2-methoxyphenyl group : The chlorine atom at the 5-position and methoxy group at the 2-position create steric and electronic effects that may enhance binding specificity or alter solubility.
- Methylsulfonyl group : This electron-withdrawing substituent could increase stability or influence intermolecular interactions.
Table 1: Key Structural Analogs and Their Features
Backbone Modifications
Halogen and Substituent Position Effects
- Chlorine vs. Fluorine : The 5-chloro substituent in the target compound may enhance lipophilicity compared to the 2-fluoro analog (). Fluorine’s smaller atomic radius and electronegativity could reduce steric hindrance while increasing metabolic resistance .
- Methoxy Position : The 2-methoxy group in the target compound versus 4-methoxy in QZ-8255 () may influence aromatic ring electronics, affecting binding to hydrophobic pockets in proteins or receptors.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alanine, also known as methyl N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alaninate, is a compound that has garnered attention for its potential biological activities. This article explores its antimicrobial properties, mechanism of action, and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound has a molecular formula of C₁₃H₁₄ClN₃O₄S and a molecular weight of approximately 321.78 g/mol. Its structure includes a chloro-substituted methoxyphenyl group and a methylsulfonyl moiety, which contribute to its unique reactivity and potential biological applications.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 |
| Klebsiella pneumoniae | 15.6 |
These values suggest that the compound is particularly potent against Klebsiella pneumoniae, indicating a broad spectrum of antimicrobial activity .
The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This is crucial for the growth and replication of bacteria, as it targets essential processes involved in cell wall synthesis and overall cellular function .
Case Studies
- Study on MRSA : A recent study evaluated the compound's activity against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it not only inhibited MRSA growth but also demonstrated moderate antibiofilm activity, which is critical for treating persistent infections .
- Comparative Analysis : In comparative studies with other known antibiotics, this compound showed promising results, outperforming some conventional treatments in terms of MIC values against certain strains .
Research Findings
Research indicates that compounds with similar structural features may share biological activities. For instance, derivatives with different halogen substitutions or methoxy positions have been synthesized to explore their effects on biological activity:
| Compound Name | Key Features |
|---|---|
| Methyl N-(4-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alaninate | Similar structure; varied biological activity |
| N-(5-bromo-2-methoxyphenyl)-N-(methylsulfonyl)alaninate | Bromine substitution; different reactivity |
These variations highlight the importance of structural modifications in enhancing or altering biological activity.
Q & A
Q. Key Considerations :
- Purification by recrystallization (methanol/water mixtures) or column chromatography.
- Impurities such as unreacted aniline or sulfonyl chloride derivatives require careful removal .
How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?
Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL) is essential for:
- Structure Validation : Confirming bond lengths, angles, and stereochemistry. For example, the sulfonamide S–N bond typically measures ~1.63 Å, consistent with sp³ hybridization .
- Hydrogen Bonding Analysis : Identifying intermolecular interactions (e.g., N–H···O) that stabilize crystal packing.
- Troubleshooting : SHELXL refines disordered solvent molecules or partial occupancies, common in sulfonamide derivatives .
Q. Methodological Workflow :
Grow crystals via slow evaporation (methanol/chloroform).
Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Refine using SHELXL with restraints for anisotropic displacement parameters .
What spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm; sulfonamide NH is broad (δ 7.5–8.0 ppm).
- ¹³C NMR : Methoxy carbon at δ 55–57 ppm, sulfonyl S=O groups influence adjacent carbons .
- IR Spectroscopy : S=O stretches at ~1150 cm⁻¹ and 1350 cm⁻¹ confirm sulfonamide formation.
- Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., C₁₁H₁₃ClNO₅S, [M+H]⁺ = 306.0264) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial vs. no activity) may arise from:
- Purity Variations : Impurities ≥5% can skew results. Validate purity via HPLC (≥95%) and elemental analysis .
- Assay Conditions : Differences in bacterial strains (Gram-positive vs. Gram-negative) or cell lines (e.g., HEK293 vs. HeLa) affect outcomes. Standardize protocols using CLSI guidelines.
- Solubility Artifacts : Poor solubility in aqueous buffers may yield false negatives. Use DMSO controls and dynamic light scattering (DLS) to assess aggregation .
What computational strategies predict the compound’s interactions with biological targets?
Advanced Research Question
- Molecular Docking (AutoDock Vina) : Model binding to enzymes (e.g., carbonic anhydrase) using sulfonamide’s affinity for zinc ions.
- MD Simulations (GROMACS) : Simulate stability in binding pockets over 100 ns to assess hydrogen bonding and hydrophobic interactions.
- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy) with activity using descriptors like LogP and polar surface area .
What are common synthetic impurities and how are they mitigated?
Basic Research Question
- Byproducts : Unreacted 5-chloro-2-methoxyaniline (retention time ~3.2 min in HPLC) or hydrolyzed sulfonyl chloride.
- Mitigation :
- Use excess sulfonyl chloride (1.2 eq) and monitor pH during sulfonylation (maintain pH 8–9 with Na₂CO₃).
- Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
How does the sulfonamide group influence the compound’s chemical reactivity?
Advanced Research Question
- Electron-Withdrawing Effect : The –SO₂– group stabilizes negative charge, enhancing acidity of the NH proton (pKa ~10–12).
- Nucleophilic Substitution : Chlorine at the 5-position undergoes SNAr reactions with amines or thiols, enabling derivatization.
- Hydrogen Bonding : Sulfonamide acts as a H-bond donor/acceptor, critical for enzyme inhibition (e.g., carbonic anhydrase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
